Sodium cefazolin;Sodium cephazolin

Description

Historical Context and Evolution of Cephalosporin (B10832234) Research

The story of cephalosporins begins in 1945, when Italian pharmacologist Giuseppe Brotzu isolated an antibiotic-producing fungus, Cephalosporium acremonium (now known as Acremonium strictum), from a sewage outfall in Sardinia. wikipedia.orgwikipedia.orgnih.gov Brotzu observed that cultures of this fungus produced substances effective against Salmonella typhi, the bacterium responsible for typhoid fever. wikipedia.org This discovery marked the genesis of a new class of β-lactam antibiotics. wikipedia.orgmedigraphic.com

Subsequent academic research at the University of Oxford by Sir Edward Abraham and Guy Newton led to the isolation and characterization of several distinct antibiotic substances from Brotzu's fungal cultures. wikipedia.orgoup.com Among these were cephalosporin C, identified in 1953, which, unlike penicillin, showed resistance to hydrolysis by penicillinase (a type of β-lactamase enzyme). nih.gov This property was particularly significant as penicillinase-producing staphylococci were becoming a major clinical problem at the time. nih.gov

The core of the cephalosporin molecule, 7-aminocephalosporanic acid (7-ACA), was derived from cephalosporin C. wikipedia.org This breakthrough, analogous to the discovery of the penicillin nucleus (6-aminopenicillanic acid), opened the door for the creation of numerous semi-synthetic derivatives. wikipedia.orgwikipedia.org By modifying the side chains attached to the 7-ACA nucleus, researchers could develop new cephalosporins with improved properties. wikipedia.org This led to the commercial launch of the first cephalosporin, cefalotin (cephalothin), by Eli Lilly and Company in 1964. wikipedia.org Cefazolin (B47455) itself was patented in 1967 and entered commercial use in 1971. wikipedia.org This period of intense research and development established the classification of cephalosporins into "generations," based on their antimicrobial spectrum and time of discovery. wikipedia.orgijesir.org

Significance of First-Generation Cephalosporins in Biochemical and Microbiological Studies

First-generation cephalosporins, including cefazolin, have been invaluable tools in academic research, contributing significantly to our understanding of bacterial physiology and antibiotic mechanisms.

Biochemical Significance: The primary mechanism of action for all β-lactam antibiotics, including cefazolin, is the inhibition of bacterial cell wall synthesis. ontosight.aiyoutube.comontosight.ai They achieve this by binding to and inactivating penicillin-binding proteins (PBPs). youtube.compatsnap.comnih.gov PBPs are bacterial enzymes essential for the final step in the synthesis of peptidoglycan, a critical component that provides structural integrity to the bacterial cell wall. patsnap.comnih.gov By mimicking the structure of D-Ala-D-Ala residues in the peptidoglycan precursors, cephalosporins acylate the active site of PBPs, rendering them unable to cross-link the peptidoglycan chains. wikipedia.org This disruption leads to a weakened cell wall and ultimately causes the bacterial cell to lyse and die, a process known as bactericidal activity. wikipedia.orgwikipedia.orgyoutube.com The study of how cefazolin and its counterparts interact with various PBPs has provided deep insights into the biochemical processes of bacterial cell division and survival.

Microbiological Significance: In microbiology, first-generation cephalosporins are defined by their spectrum of activity. They are highly effective against many Gram-positive bacteria but have limited activity against Gram-negative species. wikipedia.orgontosight.aidrugs.com This selective activity has made them important agents in studying the differences in cell wall structure and physiology between these two major classes of bacteria.

Their improved stability against many bacterial β-lactamases compared to early penicillins was a significant milestone. wikipedia.org Research into this stability helped elucidate the structure-activity relationships that confer resistance to these destructive enzymes and guided the development of later-generation cephalosporins with even broader resistance profiles. wikipedia.org Cefazolin has been shown to be active against most strains of Staphylococcus aureus (including penicillinase-producing strains), Streptococcus pneumoniae, and Streptococcus pyogenes. globalrph.compicmonic.com Its activity against certain Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis has also been a subject of study. ijesir.orgpicmonic.com

Table 1: In Vitro Antibacterial Spectrum of Cefazolin

| Bacterial Species | General Susceptibility to Cefazolin | Reference |

|---|---|---|

| Staphylococcus aureus (methicillin-sensitive) | Susceptible | youtube.comglobalrph.com |

| Streptococcus pneumoniae | Susceptible | youtube.comnih.gov |

| Streptococcus pyogenes | Susceptible | youtube.comontosight.ai |

| Escherichia coli | Variable/Susceptible | ijesir.orgyoutube.com |

| Klebsiella pneumoniae | Variable/Susceptible | ijesir.orgnih.gov |

| Proteus mirabilis | Variable/Susceptible | ijesir.orgpicmonic.com |

| Enterococcus spp. | Resistant | wikipedia.orgglobalrph.com |

| Pseudomonas aeruginosa | Resistant | globalrph.comasm.org |

This table provides a general overview of susceptibility. Specific susceptibility can vary by strain and inoculum size. asm.orgnih.gov

Scope of Current Academic Inquiry on Sodium Cefazolin

Despite being a well-established antibiotic, sodium cefazolin continues to be a subject of academic research, exploring new facets of its activity and application.

Microbiome and Host-Pathogen Interactions: Recent studies have begun to investigate the impact of antibiotics like cefazolin on the host's native microbial communities. For instance, research using murine models has shown that cefazolin administration can shift the composition of the kidney microbiota. nih.gov Such studies found that cefazolin exposure led to a decrease in potentially protective Lactobacillus species and an increase in Enterobacteriaceae, a family that includes many uropathogens. nih.gov This line of inquiry suggests that the effects of cefazolin extend beyond targeting a specific pathogen and can influence the broader microbial ecosystem, potentially impacting conditions like the formation of kidney stones. nih.gov

Antimicrobial Susceptibility and Resistance: The evolution of antibiotic resistance remains a critical area of research. Academic inquiry continues to monitor the susceptibility patterns of key pathogens to cefazolin. Furthermore, cefazolin is being studied as a surrogate marker to predict the susceptibility of other oral cephalosporins for treating specific infections, such as uncomplicated urinary tract infections caused by E. coli, K. pneumoniae, and P. mirabilis. nih.gov This research is vital for optimizing antibiotic selection and stewardship in clinical microbiology laboratories. nih.gov

Pharmacology and Drug Purity: Advanced analytical techniques are being applied to study the pharmacology and impurity profiles of sodium cefazolin. Research has focused on identifying and evaluating the toxicity of various impurities that can arise during the manufacturing process. frontiersin.org For example, studies using zebrafish models have investigated the potential embryotoxicity, cardiotoxicity, and neurotoxicity of specific cefazolin-related impurities, such as MMTD (N-methylthiodiazole) and 7-ACA. wikipedia.orgfrontiersin.org This research is crucial for refining pharmacopeial standards and ensuring the quality and safety of the drug product. frontiersin.org

Table 2: Recent Research Focus on Sodium Cefazolin

| Area of Research | Key Findings/Objectives | Reference |

|---|---|---|

| Microbiome Impact | Cefazolin alters kidney microbiota, decreasing Lactobacillus and increasing Enterobacteriaceae. | nih.gov |

| Surrogate Susceptibility Testing | Investigating cefazolin as a reliable predictor for the susceptibility of several oral cephalosporins against common urinary pathogens. | nih.gov |

| Impurity Profiling and Toxicology | Identifying and assessing the developmental and organ-specific toxicity of manufacturing impurities using models like zebrafish. | frontiersin.org |

| Comparative Safety Analysis | Meta-analyses comparing the safety profiles of cefazolin to other antibiotics like antistaphylococcal penicillins. | asm.org |

Structure

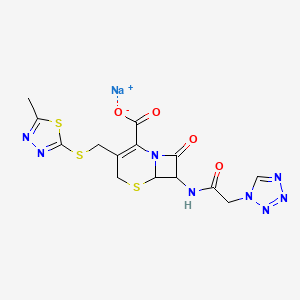

2D Structure

Properties

IUPAC Name |

sodium;3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N8O4S3.Na/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21;/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKYBGKDCCEQQM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N8NaO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Structural Modification Research

Advanced Synthetic Routes to Sodium Cefazolin (B47455)

The synthesis of sodium cefazolin has evolved from traditional chemical methods to more sophisticated and environmentally benign enzymatic and chemoenzymatic processes. These advancements aim to enhance yield, purity, and sustainability.

Optimization of Acylation Reactions utilizing 7-Aminocephalosporanic Acid (7-ACCA) and H-Tetrazole Acetic Acid (TAA)

An improved and economical synthesis of sodium cefazolin has been achieved through the acylation of 7-amino cephalosporanic acid (7-ACCA) with 1H-tetrazole-1-acetic acid (TAA). pu.edu.pk This reaction is effectively carried out in methylene (B1212753) chloride as the solvent, using pivaloyl chloride as a catalyst. pu.edu.pk The process involves the formation of a mixed acid anhydride (B1165640) of TAA, which then reacts with 7-ACCA to yield cefazolin free acid. The subsequent conversion to the sodium salt is accomplished by reacting the free acid with a solution of sodium acetate (B1210297) in a mixture of water and isopropyl alcohol. pu.edu.pk

Key steps in this optimized synthesis include the formation of a triethylamine (B128534) salt of TAA, followed by reaction with pivaloyl chloride to generate the reactive mixed anhydride. This intermediate is then coupled with 7-ACCA. The final step involves the careful precipitation of sodium cefazolin to ensure high purity and yield.

Exploration of Catalytic Systems and Reaction Conditions

The efficiency of sodium cefazolin synthesis is highly dependent on the catalytic system and reaction conditions. In the chemical synthesis route involving 7-ACCA and TAA, various parameters have been optimized to maximize product yield and purity. pu.edu.pk These include reaction duration, temperature, pH, and the choice of coupling and activating agents. pu.edu.pk For instance, the formation of the mixed acid anhydride is typically conducted at a controlled temperature of 65-70°C, while the final precipitation of the sodium salt is performed at a lower temperature range of 5-15°C to ensure optimal crystallization. pu.edu.pk

In the realm of enzymatic synthesis, immobilized enzymes have emerged as highly effective catalysts. The use of immobilized cephalosporin-acid synthetase (IECASA) from recombinant E. coli has been extensively studied for the acylation of 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA). nih.govresearchgate.net The optimization of this biocatalytic process involves careful control of pH, temperature, and substrate concentrations. A stepwise pH gradient has been shown to be crucial in preventing the precipitation of the TDA substrate, especially at high concentrations (150–200 mM), leading to high yields of cefazolin (92–95%). nih.govresearchgate.net The optimal temperature for this enzymatic synthesis is typically around 30°C. researchgate.net

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

| Starting Materials | 7-ACCA, TAA | TDA, METzAA |

| Catalyst | Pivaloyl Chloride | Immobilized Cephalosporin-Acid Synthetase (IECASA) |

| Solvent | Methylene Chloride, Isopropyl Alcohol | Aqueous Buffer |

| Temperature | 5-70°C (step-dependent) | ~30°C |

| pH | Not explicitly controlled in all steps | Stepwise gradient (e.g., 8.2-8.3 down to 6.0) |

| Yield | >100% (crude), 98% purity | 92-95% |

Environmentally Conscious Synthesis Methodologies

Another strategy focuses on the biocatalytic acylation of 7-ACCA to form an intermediate, which is then chemically transformed into cefazolin without isolation from the reaction mixture. researchgate.net This method is considered to have significant environmental advantages over pathways that involve the separate chemical synthesis of TDA from 7-ACCA. researchgate.net The use of immobilized enzymes, which can be recycled and reused for multiple reaction cycles, further contributes to the sustainability of these processes. nih.gov For example, immobilized cephalosporin-acid synthetase has been shown to retain approximately 83% of its initial activity after 25 cycles. nih.gov

Design and Synthesis of Novel Cefazolin Derivatives

The structural modification of cefazolin is a key strategy for addressing challenges such as bacterial resistance and for exploring its mechanism of action. Research in this area is focused on creating derivatives with altered biological properties.

Exploration of Modifications for Altered Binding Affinities

While specific research on the synthesis of novel cefazolin derivatives with the primary goal of altering binding affinities to penicillin-binding proteins (PBPs) is not extensively documented, the general principles of modifying cephalosporins to influence PBP interactions are well-established. The affinity of β-lactam antibiotics for different PBPs is a critical determinant of their antibacterial spectrum and efficacy. nih.govnih.gov Cefazolin is known to have a high affinity for essential PBPs in susceptible bacteria. nih.gov

The exploration of modifications would likely focus on the C-7 acylamino side chain and the C-3 substituent, as these are known to influence PBP binding and antibacterial activity in other cephalosporins. For instance, altering the tetrazolylacetyl group at the C-7 position or the methylthiadiazole group at the C-3 position could potentially modulate the binding affinity for specific PBPs, including those that confer resistance, such as PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship (SAR) studies on other β-lactams suggest that specific side-chain interactions can be modified to improve the inactivation of resistant PBPs. nih.gov

Development of Cefazolin Conjugates and Prodrugs for Mechanistic Studies

The development of cefazolin conjugates and prodrugs is an active area of research aimed at improving its physicochemical properties and understanding its biological fate. One notable example is the synthesis of cefazolin ethoxycarbonylethyl ester (CFZ-ET) as a prodrug to enhance oral absorption. koreascience.kr This ester was synthesized by reacting sodium cefazolin with a suitable esterifying agent. koreascience.kr The resulting prodrug was found to be more lipophilic than the parent drug, a property that is expected to improve its transport across biological membranes. koreascience.kr Although the ester itself lacked in vitro antimicrobial activity, plasma from subjects who had orally ingested it showed antibacterial effects, indicating that the prodrug is hydrolyzed in vivo to release the active cefazolin. koreascience.kr

Such prodrug strategies are valuable for mechanistic studies as they allow for the investigation of drug absorption, distribution, and metabolism. By creating derivatives that are activated under specific physiological conditions, researchers can gain insights into the factors that influence the bioavailability and efficacy of cefazolin.

Investigation of β-Lactam Ring Modifications and Stability

The chemical stability of cefazolin, like other β-lactam antibiotics, is intrinsically linked to the integrity of its four-membered β-lactam ring. This strained ring is the pharmacophore, responsible for acylating and inactivating penicillin-binding proteins (PBPs) which are essential for bacterial cell wall synthesis. nih.gov However, this inherent ring strain also makes it susceptible to hydrolysis and degradation under various conditions, which is a primary focus of stability research. nih.govnih.gov

Research into the stability of sodium cefazolin often investigates its degradation kinetics under different environmental factors, including pH, temperature, and the presence of other substances. The degradation process is frequently described by first-order kinetics. nih.gov Studies have shown that the hydrolysis of the β-lactam ring is a significant degradation pathway, particularly in aqueous solutions. nih.gov The stability is highly pH-dependent; rapid hydrolysis occurs at a pH exceeding 8.5, while precipitation of the insoluble free acid can happen at a pH below 4.5. nih.gov The optimal pH for stability in solution has been identified in the range of 7 to 9. unesp.br

Temperature is another critical factor influencing the stability of the β-lactam ring. Studies have demonstrated that cefazolin sodium solutions maintain a high percentage of their initial concentration when refrigerated (around 5°C), but degradation accelerates at room temperature (21-25°C) and even more so at elevated temperatures (37°C). nih.govresearchgate.net For instance, one study found that cefazolin solutions in polypropylene (B1209903) syringes retained over 94.5% of their initial concentration after 30 days of refrigerated storage, and over 92.1% after an additional 72 hours at room temperature. researchgate.net Another investigation noted that admixtures containing ethanol (B145695) became unstable when stored at 37°C, with cefazolin concentration dropping below 95% within 24 hours. nih.gov This degradation is attributed to the susceptibility of the β-lactam ring to hydrolysis, a process that can be more pronounced in the presence of solvents like water and alcohol. nih.gov

The table below summarizes findings from a stability study of cefazolin sodium in different solutions and storage conditions.

| Concentration & Diluent | Storage Container | Storage Condition | Time | Remaining Concentration (%) | Source |

|---|---|---|---|---|---|

| Diluted in Sterile Water for Injection | Polypropylene Syringes | Refrigerated (5°C) | 30 days | >94.5% | researchgate.net |

| Diluted in Sterile Water for Injection | Polypropylene Syringes | Room Temp (21-25°C) after refrigeration | 72 hours | >92.1% | researchgate.net |

| Diluted in D5W or NS | PVC Minibags | Refrigerated (5°C) | 30 days | >95.8% | researchgate.net |

| Diluted in D5W or NS | PVC Minibags | Room Temp (21-25°C) after refrigeration | 72 hours | >91.8% | researchgate.net |

| 10 mg/mL in 4% Sodium Citrate | Not Specified | 25°C | 48 hours | >95% | nih.gov |

| 10 mg/mL in 4% Sodium Citrate + Ethanol | Not Specified | 37°C | 24 hours | <95% | nih.gov |

Changes in the side chains at position 7 of the cephem nucleus differentiate the spectrum of activity among cephalosporin (B10832234) generations. mdpi.com However, for cefazolin, a first-generation cephalosporin, research has largely focused on understanding and mitigating the degradation of its core β-lactam structure rather than extensive modifications. mdpi.com

Spectroscopic and Chromatographic Characterization of Synthetic Intermediates and Products

The synthesis of sodium cefazolin involves multiple steps, starting from precursors like 7-amino-cephalosporanic acid (7-ACA) and tetrazole acetic acid. pu.edu.pk Throughout this process, spectroscopic and chromatographic techniques are indispensable for identifying intermediates, characterizing the final product, and ensuring its purity.

Spectroscopic Characterization Spectroscopic methods provide crucial information about the molecular structure of cefazolin and its precursors.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the synthesized compounds. The IR spectrum of cefazolin sodium would be recorded to confirm the presence of key structural features. pu.edu.pk

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectrophotometry is another technique employed in the analysis of cefazolin. pu.edu.pk The absorbance of cefazolin is typically measured at a specific wavelength, such as 270 nm, for quantitative analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for detailed structural elucidation. It has been utilized for the quantitative analysis of impurities in cefazolin, such as 2-mercapto-5-methyl-1,3,4-thiadiazole. nih.gov This method relies on the difference in the chemical shift of protons on the free impurity compared to the corresponding moiety within the cefazolin molecule. nih.gov

Chromatographic Characterization Chromatographic methods are essential for separating cefazolin from impurities and intermediates, as well as for quantitative analysis during quality control.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reversed-phase setup, is the most widely used technique for the analysis of sodium cefazolin. unesp.brresearchgate.net Validated, stability-indicating HPLC methods are crucial for determining the purity of the drug and for studying its degradation products. unesp.brresearchgate.net These methods can rapidly determine the concentration of cefazolin in a sample, with retention times often being short, for instance, around 3.6 minutes in one validated method. unesp.brresearchgate.net The selectivity of HPLC methods is proven through forced degradation studies, ensuring that the method can distinguish the active ingredient from its degradation products. unesp.br

Thin-Layer Chromatography (TLC): TLC is also used for the analysis of cefazolin. nih.gov An eco-friendly TLC method using a mobile phase of ethanol and water has been developed for the quantification of cefazolin sodium in lyophilized powder. unesp.br This demonstrates the versatility of chromatographic techniques in the analysis of this compound.

The table below details typical parameters for the HPLC analysis of sodium cefazolin as reported in various research studies.

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Source |

|---|---|---|---|---|---|

| Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) | Purified water: Acetonitrile (B52724) (60:40 v/v), pH 8 with triethylamine | 0.5 | 270 | 3.6 | unesp.br |

| Not Specified | Acetonitrile and Sodium Dibasic Phosphate (B84403) | Not Specified | 270 | 4.6 | nih.govresearchgate.net |

| Hibar® µBondapak® C18 | Acetonitrile: Sodium phosphate buffer (17:83) | 1.0 | 254 | Not Specified | researchgate.net |

| Not Specified | Not Specified | Not Specified | Not Specified | 3.1 | asm.org |

Molecular Mechanisms of Antimicrobial Action

Detailed Interactions with Penicillin-Binding Proteins (PBPs)

Cefazolin's primary mechanism of action involves the inhibition of PBPs, which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis. wikipedia.orgyoutube.com Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption renders the bacterium susceptible to osmotic lysis. wikipedia.orgpatsnap.com

Binding Specificity and Affinity to Bacterial PBP Subtypes (e.g., PBP-1 and PBP-3)

Cefazolin (B47455) exhibits a notable affinity for specific PBP subtypes, which can vary between different bacterial species. In Gram-positive bacteria such as Staphylococcus aureus, cefazolin demonstrates a particular affinity for PBP-1 and PBP-3. asm.org PBP-1 is a key enzyme in S. aureus, while PBP-3 is found in both Gram-positive and some Gram-negative bacteria. asm.org In methicillin-susceptible S. aureus (MSSA), cefazolin has shown high affinity for PBP1, PBP2, and PBP3. nih.govasm.org

Research on Escherichia coli has indicated that cefazolin's antibacterial activity is primarily due to the inhibition of PBP-1a/1b and PBP-3. asm.org The binding affinity of cefazolin for these essential PBPs is a critical determinant of its efficacy. For instance, in susceptible staphylococci, the 50% inhibitory concentration (IC50) of cefazolin for PBP-2 has been reported as 0.078 μg/ml. nih.gov In contrast, the affinity for PBP-4 is significantly lower, with an IC50 greater than 30 μg/ml. nih.gov

The following table summarizes the binding affinity of cefazolin and other β-lactams for various PBPs in different bacterial strains.

| Antibiotic | Organism | PBP Subtype | 50% Inhibitory Concentration (IC50) (μg/mL) |

| Cefazolin | Staphylococcus aureus (susceptible) | PBP-2 | 0.078 nih.gov |

| Cefazolin | Staphylococcus aureus (susceptible) | PBP-4 | >30 nih.gov |

| Cefazolin | Staphylococcus aureus (MSSA) | PBP-1, PBP-2, PBP-3 | ≤0.5 researchgate.net |

| Cefazolin | Staphylococcus aureus (MRSA) | PBP-1, PBP-2, PBP-2a, PBP-3 | ≤1 researchgate.net |

| Cefazolin | Escherichia coli | PBP-1a/1bs, PBP-3 | Inhibition leads to spheroplast formation and filamentation asm.org |

Conformational Changes Induced in PBPs Upon Cefazolin Binding

The binding of cefazolin to the active site of PBPs induces significant conformational changes in the enzyme. Cefazolin, as a β-lactam antibiotic, mimics the D-alanyl-D-alanine substrate of the transpeptidase enzyme. This mimicry allows it to bind to the active site of the PBP. The β-lactam ring of cefazolin is highly reactive and forms a stable, covalent bond with a serine residue in the active site of the PBP. youtube.comyoutube.com This acylation process effectively inactivates the enzyme, preventing it from carrying out its normal function. youtube.comnih.gov The formation of this stable acyl-enzyme complex is a key step in the irreversible inhibition of the PBP.

Inhibition Kinetics of Transpeptidase Activity

The interaction between cefazolin and PBPs follows time-dependent and irreversible inhibition kinetics. nih.gov By binding covalently to the transpeptidase active site, cefazolin effectively removes the enzyme from the pool available for cell wall synthesis. youtube.comnih.gov The inhibition of transpeptidase activity directly prevents the formation of peptide cross-links between adjacent peptidoglycan strands. youtube.comasm.org This disruption of the cross-linking process is a critical blow to the integrity of the bacterial cell wall.

Disruption of Bacterial Cell Wall Biosynthesis Pathways

The inhibition of PBP function by cefazolin sets off a cascade of events that ultimately leads to the demise of the bacterial cell. The primary consequence is the impairment of peptidoglycan synthesis, which weakens the cell wall and triggers lytic processes.

Impairment of Peptidoglycan Cross-Linking

Peptidoglycan is a heteropolymer composed of repeating N-acetylglucosamine and N-acetylmuramic acid units, cross-linked by short peptide chains. This cross-linking, catalyzed by transpeptidases (a function of PBPs), is what gives the cell wall its strength and rigidity. patsnap.comnih.gov Cefazolin's inhibition of these enzymes directly prevents the formation of these crucial cross-links. youtube.comasm.org Without proper cross-linking, the peptidoglycan sacculus becomes structurally unsound and unable to withstand the internal osmotic pressure of the bacterium. patsnap.com

Role of Cefazolin in Inducing Cell Lysis

The weakened cell wall resulting from impaired peptidoglycan synthesis makes the bacterium highly vulnerable to osmotic lysis. patsnap.comdrugbank.com Bacterial cells maintain a high internal turgor pressure, and a compromised cell wall cannot contain this pressure, leading to rupture and cell death. patsnap.com Furthermore, the disruption of cell wall synthesis can trigger the activity of bacterial autolytic enzymes, such as autolysins. drugbank.com These enzymes, normally involved in cell wall remodeling and separation during cell division, can contribute to the degradation of the already weakened peptidoglycan, accelerating the process of cell lysis. drugbank.comyoutube.com This bactericidal action, the killing of bacteria, is a hallmark of cefazolin and other β-lactam antibiotics. wikipedia.orgyoutube.com

Comparative Molecular Mechanisms Across Bacterial Species

The antimicrobial efficacy of sodium cefazolin, a first-generation cephalosporin (B10832234), is fundamentally predicated on its ability to disrupt the synthesis of the bacterial cell wall. This is achieved through the targeted inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the final transpeptidation step in peptidoglycan synthesis. wikipedia.org However, the specific interactions and the resulting bactericidal activity of cefazolin vary significantly across different bacterial species, influenced by factors such as the specific types of PBPs present, the affinity of cefazolin for these proteins, and the presence of resistance mechanisms like β-lactamase enzymes.

Gram-Positive Bacteria: The Case of Staphylococcus aureus

In Gram-positive bacteria, particularly methicillin-susceptible Staphylococcus aureus (MSSA), cefazolin demonstrates potent activity due to its high affinity for several key PBPs. nih.gov S. aureus possesses four native PBPs, with PBP1, PBP2, and PBP3 being the primary targets for cefazolin. nih.govasm.org Research indicates that cefazolin binds effectively to these proteins, with its affinity for PBP1, PBP2, and PBP3 being notably higher than that of other cephalosporins like cefmetazole. nih.gov

The inhibition of these essential enzymes disrupts the cross-linking of the peptidoglycan layer, leading to a compromised cell wall and subsequent bacterial lysis. wikipedia.org The specific inhibitory concentrations required for cefazolin to bind to these PBPs highlight its targeted action. For instance, in susceptible staphylococci, the 50% inhibitory concentration (IC50) for PBP2 is as low as 0.078 µg/mL, indicating a very strong binding affinity. nih.gov In contrast, its affinity for PBP4, which is less critical for cell viability, is significantly lower, with an IC50 value greater than 30 µg/mL. nih.gov This differential affinity underscores the specificity of cefazolin's action within the bacterial cell.

Interactive Data Table: Cefazolin Affinity for S. aureus PBPs

| Penicillin-Binding Protein (PBP) | Function | Cefazolin IC50 (µg/mL) | Relative Affinity |

|---|---|---|---|

| PBP1 | Transpeptidase | High | Strong |

| PBP2 | Transpeptidase | 0.078 | Very Strong |

| PBP3 | Transpeptidase | High | Strong |

| PBP4 | Carboxypeptidase/Transpeptidase | >30 | Weak |

It is also noteworthy that host factors can influence PBP expression. Studies have shown that exposure of S. aureus to neutrophils can lead to a significant reduction in the expression of PBP2, potentially diminishing the efficacy of cefazolin in an abscess environment. nih.gov

Gram-Negative Bacteria: A Comparative Overview

Cefazolin's activity against Gram-negative bacteria is more limited and variable compared to its potent action against MSSA. This is due to a combination of factors including differences in outer membrane permeability, the structure and type of PBPs, and the production of β-lactamase enzymes that can hydrolyze the antibiotic. nih.govnih.gov Key Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis exhibit distinct molecular interactions with cefazolin. nih.gov

Interactive Data Table: Typical Cefazolin MIC Distributions for Wild-Type Enterobacteriaceae

| Bacterial Species | Modal MIC (µg/mL) | General Susceptibility |

|---|---|---|

| Escherichia coli | 1 | High |

| Klebsiella pneumoniae | 2 | Moderate |

| Proteus mirabilis | 4 | Lower |

Mechanisms of Resistance in Gram-Negative Bacteria:

A primary mechanism of resistance to cefazolin in Gram-negative bacteria is the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic before it can reach its PBP targets. wikipedia.orgnih.gov

Klebsiella pneumoniae : This species can possess a chromosomally encoded SHV-1 β-lactamase. mdpi.com This enzyme can lead to the "inoculum effect," where the antibiotic appears effective at standard laboratory inoculum sizes but fails in high-bacterial-load infections due to the overwhelming production of the enzyme.

Enterobacteriaceae (General) : Many Enterobacteriaceae can produce Class C AmpC β-lactamases. Cefazolin is considered a good substrate for these enzymes, meaning it is readily hydrolyzed and inactivated. nih.gov

Alteration of PBPs : While β-lactamase production is the most common resistance mechanism, alterations in the structure of PBPs can also reduce the binding affinity of β-lactam antibiotics, contributing to resistance. wikipedia.orgmdpi.com

The interplay between cefazolin's affinity for specific PBPs and the presence of potent β-lactamases dictates its clinical utility against these Gram-negative pathogens. The inherent differences in PBP structure and the diverse array of β-lactamases across bacterial species necessitate a species-specific understanding of cefazolin's molecular action.

Interactive Data Table: Comparative Resistance Mechanisms

| Bacterial Species | Primary Resistance Mechanism | Key Enzyme(s) | Impact on Cefazolin |

|---|---|---|---|

| Staphylococcus aureus (MRSA) | Altered PBP | PBP2a (encoded by mecA) | Low binding affinity, high resistance |

| Klebsiella pneumoniae | β-lactamase production | SHV-1 | Hydrolysis, inoculum effect |

| Escherichia coli | β-lactamase production | Various (e.g., TEM-1) | Hydrolysis |

| Enterobacter species | β-lactamase production | AmpC | High rate of hydrolysis |

Mechanisms of Antimicrobial Resistance

β-Lactamase-Mediated Inactivation of Sodium Cefazolin (B47455)

The most prevalent mechanism of resistance to cefazolin is the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the amide bond in the β-lactam ring. nih.govnih.gov This action renders the drug unable to bind to its PBP targets, thus negating its antibacterial effect. patsnap.com

Enzymatic Hydrolysis of the β-Lactam Ring by Specific β-Lactamases (e.g., Type A β-lactamase)

Type A β-lactamases, commonly produced by Staphylococcus aureus, are particularly effective at hydrolyzing cefazolin. nih.gov This enzymatic degradation is a key factor in the cefazolin inoculum effect (CIE), where the minimum inhibitory concentration (MIC) of cefazolin increases significantly with a higher bacterial load. jwatch.org Strains exhibiting the CIE are often not susceptible to cefazolin at higher bacterial concentrations due to the overexpression of β-lactamases. jwatch.org

Studies have shown that some clinical isolates of Pseudomonas aeruginosa, while initially susceptible, can develop resistance to cefazolin after exposure to other β-lactams like ceftazidime. This is often due to the derepression of chromosomal β-lactamases, leading to increased cephalosporinase (B13388198) activity and subsequent hydrolysis of cefazolin. nih.govresearchgate.net

Kinetic and Structural Studies of β-Lactamase-Cefazolin Interactions

Kinetic studies of β-lactamase enzymes reveal the efficiency with which they can inactivate cefazolin. For instance, the β-lactamase from Enterobacter cloacae has been shown to hydrolyze cefazolin at measurable rates. asm.org Although the maximum velocity (Vmax) for third-generation cephalosporins is much lower than for cefazolin, the enzyme's high affinity for these newer agents allows for comparable hydrolysis rates at physiologically relevant concentrations. asm.org

The interaction between β-lactamases and cefazolin involves a two-step process: acylation and deacylation. The enzyme first forms a covalent acyl-enzyme intermediate with the opened β-lactam ring, which is then hydrolyzed to release the inactivated antibiotic and regenerate the active enzyme. nih.gov Spectral studies have identified transient intermediates formed during the reaction of tazobactam, a β-lactamase inhibitor, with various β-lactamases, providing insights into the hydrolytic mechanism. nih.gov

In Vitro Studies on β-Lactamase Inhibitors in Combination with Cefazolin

β-lactamase inhibitors are compounds that can inactivate β-lactamase enzymes, thereby protecting β-lactam antibiotics from degradation. In vitro studies have explored the effectiveness of combining β-lactamase inhibitors with cefazolin to overcome resistance. For example, ampicillin/sulbactam (B1307) has been investigated as an alternative to cefazolin for treating infections caused by β-lactamase-producing methicillin-sensitive Staphylococcus aureus (BP-MSSA). mdpi.com While cefazolin is considered first-line treatment for BP-MSSA, the combination of a β-lactam with an inhibitor like sulbactam can be an effective therapeutic option. mdpi.com

However, the effectiveness of some β-lactamase inhibitors can be a concern. For instance, there are questions about tazobactam's ability to reliably inhibit all types of β-lactamases, especially in the presence of multiple enzyme types or with increased bacterial inoculum. idsociety.org

Alterations in Penicillin-Binding Proteins (PBPs)

Another significant mechanism of resistance to cefazolin involves modifications to its target sites, the penicillin-binding proteins (PBPs). nih.gov PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. patsnap.compatsnap.com By binding to PBPs, cefazolin inhibits their function, leading to a weakened cell wall and eventual cell lysis. patsnap.compatsnap.comdrugbank.com

Reduced Affinity of Modified PBPs for Cefazolin

Bacteria can develop resistance by altering the structure of their PBPs, which reduces the binding affinity of cefazolin for these targets. researchgate.netmdpi.com This is a common resistance mechanism in both Gram-positive and Gram-negative bacteria. nih.gov For example, in methicillin-resistant Staphylococcus aureus (MRSA), the acquisition of the mecA gene leads to the production of a novel PBP, PBP2a (or PBP2'), which has a very low affinity for most β-lactam antibiotics, including cefazolin. nih.govasm.org

Even in the absence of mecA, some strains of S. aureus can exhibit resistance through modifications in their native PBPs. oup.com Similarly, in Streptococcus pneumoniae, resistance to β-lactams, including cephalosporins, is often mediated by stepwise alterations in PBPs 1a, 2b, and 2x, resulting from point mutations and recombination events. oup.comnih.gov These alterations decrease the affinity of the PBPs for the antibiotics. nih.gov

The following table summarizes the key PBPs and their role in cefazolin resistance:

| PBP | Organism | Role in Resistance |

| PBP2a (PBP2') | Staphylococcus aureus (MRSA) | Low-affinity PBP that confers broad resistance to β-lactams. nih.govasm.org |

| PBP1a, 2b, 2x | Streptococcus pneumoniae | Stepwise mutations reduce affinity for β-lactams, leading to resistance. oup.comnih.gov |

| PBP2 | Neisseria gonorrhoeae | Mutations lower the affinity for β-lactams. mdpi.com |

| PBP3 | Haemophilus influenzae | Mutations lower the affinity for β-lactams. mdpi.com |

Structural Analysis of Mutated PBPs Conferring Resistance

Structural analyses of mutated PBPs have provided detailed insights into the molecular basis of resistance. In S. aureus, mutations in PBP4 have been shown to contribute to β-lactam resistance. nih.gov For instance, the F241R mutation in PBP4 can lead to a repulsive interaction with certain cephalosporins, displacing the drug from the active site. nih.gov

In Streptococcus pneumoniae, mutations in and around the conserved active site motifs of PBPs 1a, 2b, and 2x are associated with decreased affinity for various β-lactams. nih.gov For example, a Thr to Ala substitution near a conserved motif in PBP2b is a common finding in penicillin-intermediate strains. nih.gov More resistant strains often accumulate additional mutations in PBP2x and PBP1a. nih.gov Molecular modeling studies of PBP2 from Neisseria gonorrhoeae have revealed that mutations can increase the energy barrier for the acylation reaction with cephalosporins, thereby reducing the rate of inhibition. mdpi.com

Efflux Pump Mechanisms and Their Role in Cefazolin Resistance

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antibiotics, from the cell's interior to the external environment. nih.govyoutube.com This mechanism of resistance is a significant concern in both Gram-positive and Gram-negative bacteria. By actively pumping out antibiotics like cefazolin, these pumps lower the intracellular drug concentration, preventing the antibiotic from reaching its target and exerting its bactericidal effect. nih.govyoutube.com

In Gram-negative bacteria such as Escherichia coli, efflux pumps can contribute to resistance against β-lactam antibiotics. nih.gov While enzymatic degradation is a primary mode of resistance, the overexpression of polyspecific efflux pumps, such as the AcrAB-TolC system, contributes to reduced susceptibility by working in concert with other resistance mechanisms. nih.gov These pumps are part of the bacterial defense system that helps bacteria survive under antibiotic pressure. nih.gov

In Staphylococcus aureus, a major Gram-positive pathogen, several multidrug resistance (MDR) efflux pumps have been identified. aimspress.com These pumps, which can be encoded either on the bacterial chromosome or on mobile genetic elements like plasmids, are capable of recognizing and expelling a broad spectrum of substrates. nih.govnih.gov While they are often associated with resistance to biocides and fluoroquinolones, their activity can also contribute to reduced susceptibility to other classes of antibiotics. The overexpression of chromosomally encoded MDR efflux pumps, such as NorA, NorB, MepA, and MdeA, can lead to low-level resistance, which may facilitate the development of higher-level resistance through other mechanisms. nih.gov The contribution of these pumps to cefazolin resistance specifically involves their general ability to reduce the intracellular concentration of various noxious compounds, including β-lactam antibiotics. nih.gov

The table below summarizes key efflux pump families and their general role in antibiotic resistance.

Interactive Data Table: Major Efflux Pump Superfamilies in Bacteria

| Superfamily | Primary Energy Source | Key Examples in Relevant Pathogens | General Substrates | Role in Resistance |

|---|---|---|---|---|

| Major Facilitator Superfamily (MFS) | Proton Motive Force | NorA, NorB, MepA (S. aureus); PmrA (S. pneumoniae) nih.gov | Fluoroquinolones, biocides, dyes, various antibiotics nih.gov | A primary mechanism of drug efflux in Gram-positive bacteria, contributing to intrinsic and acquired resistance. nih.gov |

| Resistance-Nodulation-Division (RND) Family | Proton Motive Force | AcrAB-TolC (E. coli) | Broad spectrum including β-lactams, fluoroquinolones, tetracyclines nih.govnih.gov | Major contributors to intrinsic and multidrug resistance in Gram-negative bacteria. nih.gov |

| Small Multidrug Resistance (SMR) Family | Proton Motive Force | QacA/B, QacG/H/J (S. aureus) nih.gov | Quaternary ammonium (B1175870) compounds, biocides nih.gov | Often plasmid-encoded, contributing to transferable resistance to antiseptics and disinfectants. nih.gov |

| ATP-Binding Cassette (ABC) Superfamily | ATP Hydrolysis | MacB (E. coli) | Macrolide antibiotics | Important for resistance to specific antibiotic classes. |

| Multidrug and Toxic Compound Extrusion (MATE) Family | Sodium Ion Gradient or Proton Motive Force | MepA (S. aureus) | Fluoroquinolones, aminoglycosides, cationic dyes | Contributes to multidrug resistance in various pathogens. aimspress.com |

Inoculum Effect and β-Lactamase Overexpression

The cefazolin inoculum effect (CIE) is a phenomenon where the minimum inhibitory concentration (MIC) of cefazolin increases significantly when a higher bacterial load is present. nih.govnih.gov This effect is a critical factor in the clinical setting, as infections with a high bacterial burden may not respond to standard cefazolin therapy, potentially leading to treatment failure. nih.gov The primary mechanism underlying the CIE in methicillin-susceptible Staphylococcus aureus (MSSA) is the overexpression of β-lactamases, enzymes that hydrolyze the β-lactam ring of antibiotics like cefazolin, rendering them inactive. nih.gov

Research has identified specific types of staphylococcal β-lactamases, particularly type A and type C, as being frequently associated with the CIE. nih.govelsevierpure.com In one study of MSSA bacteremia, 57.5% of isolates exhibited the CIE, and the presence of the CIE was associated with a higher rate of persistent bacteremia. nih.gov

The expression of the β-lactamase gene, blaZ, is tightly controlled by regulatory genes, blaR (a sensor-transducer) and blaI (a repressor). nih.govoup.com Studies have shown that the regulation of blaZ expression plays a more significant role in the CIE than the specific type of BlaZ enzyme itself. nih.govoup.com Research indicates that overexpression of blaZ can lead to the CIE in any MSSA strain. nih.govoup.com Specific variations (allotypes) in the BlaR and BlaI proteins can influence the level of blaZ expression, with certain allotypes being linked to a higher likelihood of the CIE. nih.govoup.com For instance, one investigation found that the BlaZ-2 and BlaR-4 allotypes were associated with the CIE in 90% of the isolates studied. nih.govoup.com

The table below details findings from a study on the regulation of the staphylococcal β-lactamase and its role in the cefazolin inoculum effect.

Interactive Data Table: Genetic Regulation of the Cefazolin Inoculum Effect (CIE) in S. aureus

| Gene/Element | Function | Observation in Relation to CIE | Source |

|---|---|---|---|

| blaZ | Encodes the β-lactamase enzyme that inactivates cefazolin. | Overexpression is the direct cause of the cefazolin inoculum effect. | nih.govoup.com |

| blaR | Encodes a signal-transducing membrane protein that senses β-lactams. | Specific allotypes (e.g., BlaR-4) are linked to the CIE phenotype in a high percentage of isolates. | nih.govoup.com |

| blaI | Encodes a repressor protein that binds to the blaZ promoter, inhibiting its expression. | The regulatory function of BlaI is crucial; its interaction with BlaR determines the level of blaZ overexpression. | nih.govoup.com |

| High Inoculum | A high concentration of bacteria (e.g., ~5x10^7 CFU/ml). | Triggers a significant increase in the cefazolin MIC in susceptible strains, defining the CIE. | nih.gov |

Genetic Basis of Cefazolin Resistance (e.g., Plasmid-Mediated vs. Chromosomal Resistance Genes)

The genetic determinants of cefazolin resistance can be located on either the bacterial chromosome or on mobile genetic elements such as plasmids and transposons. frontiersin.orgnih.gov This genetic flexibility plays a crucial role in the acquisition, maintenance, and dissemination of resistance among bacterial populations.

Chromosomal Resistance: In some bacteria, resistance genes are an intrinsic part of the chromosome. For example, many Gram-negative bacteria, including E. coli, possess a chromosomally encoded AmpC β-lactamase. frontiersin.orgresearchgate.net While this gene is typically expressed at low levels, mutations in its promoter or attenuator regions can lead to overproduction of the AmpC enzyme, resulting in resistance to cephalosporins, including cefazolin. frontiersin.orgresearchgate.net Studies have shown that exposure to cefazolin can select for E. coli isolates with stable, chromosomally mediated resistance due to the overproduction of the AmpC β-lactamase. researchgate.net

Plasmid-Mediated Resistance: Plasmids are extrachromosomal DNA molecules that can replicate independently and be transferred between bacteria through horizontal gene transfer. youtube.com This is a highly efficient mechanism for the rapid spread of antibiotic resistance. frontiersin.org Genes encoding β-lactamases, such as TEM, CTX-M, and plasmid-mediated AmpC (pAmpC), are frequently found on plasmids. frontiersin.orgasm.org The presence of these plasmid-borne genes confers resistance to a wide range of β-lactams, including first-generation cephalosporins like cefazolin. frontiersin.orgpnrjournal.com Plasmids often carry multiple resistance genes, meaning that bacteria acquiring these plasmids can become resistant to several different classes of antibiotics simultaneously. nih.govresearchgate.net For instance, the linkage between the qacA gene (conferring biocide resistance) and the blaZ gene (conferring penicillin resistance) on plasmids in S. aureus is a well-documented example of co-resistance.

The transfer of resistance genes is not unidirectional; chromosomal β-lactamase genes can move to plasmids, and plasmid-encoded genes can integrate into the chromosome. nih.gov This dynamic interplay contributes to the complex and evolving landscape of antibiotic resistance.

The following table provides examples of the genetic location of various β-lactamase genes.

Interactive Data Table: Genetic Location of Key β-Lactamase Resistance Genes

| Gene/Enzyme Family | Common Genetic Location | Typical Host Bacteria | Spectrum of Activity Includes | Source |

|---|---|---|---|---|

| AmpC (chromosomal) | Chromosome | Escherichia coli, Enterobacter spp. | Cephalosporins (including cefazolin) | frontiersin.orgresearchgate.net |

| AmpC (plasmid-mediated) | Plasmid | E. coli, Klebsiella pneumoniae | Broad-spectrum cephalosporins | frontiersin.orgasm.org |

| blaZ | Plasmid (commonly) | Staphylococcus aureus | Penicillins, first-generation cephalosporins | |

| blaCTX-M | Plasmid | E. coli, K. pneumoniae | Extended-spectrum cephalosporins | asm.orgpnrjournal.comnih.gov |

| blaTEM-1 | Plasmid | E. coli and other Enterobacteriaceae | Penicillins, early cephalosporins | frontiersin.orgasm.org |

| blaKPC | Plasmid (often on transposons) | K. pneumoniae, E. coli | Carbapenems, all other β-lactams | pnrjournal.com |

Analytical Methodologies and Degradation Product Characterization

Advanced Chromatographic Techniques for Cefazolin (B47455) Analysis

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analysis of sodium cefazolin, offering high resolution, sensitivity, and specificity. Its application is central to both routine quality control and in-depth stability studies.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of robust HPLC methods involves the systematic optimization of various parameters to achieve the desired separation and quantification of cefazolin from its related substances and degradation products. These methods are then rigorously validated according to international guidelines to ensure their reliability.

A critical application of HPLC in the analysis of cefazolin is the development of stability-indicating assay methods (SIAMs). These methods are designed to separate the intact drug from its degradation products, which may form under various stress conditions such as acidic, alkaline, neutral, oxidative, and thermal stress. bioline.org.br The selectivity of these methods is demonstrated by subjecting cefazolin to forced degradation, which can involve exposure to hydrochloric acid, sodium hydroxide (B78521), water at elevated temperatures, and UV light. unesp.brscielo.br For instance, studies have shown that cefazolin is unstable under acidic, alkaline, neutral, and oxidative conditions but exhibits thermal stability. bioline.org.brresearchgate.net The ability of an HPLC method to resolve the cefazolin peak from all degradation product peaks confirms its stability-indicating nature. bioline.org.brscielo.br

Forced degradation studies are essential for understanding the degradation pathways of cefazolin. For example, two unknown impurities have been observed to increase during stability studies, which were subsequently isolated using preparative HPLC and characterized. nih.gov The separation of cefazolin from its degradation products is crucial, with a resolution of greater than 1.5 between peaks being a key indicator of an adequate separation. scielo.br

The successful separation of cefazolin by HPLC is highly dependent on the careful selection and optimization of method parameters.

Mobile Phase Composition: A common approach involves reversed-phase HPLC, utilizing a C18 column as the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. Commonly used organic modifiers include acetonitrile (B52724) and methanol (B129727). bioline.org.brunesp.br The ratio of the aqueous to the organic phase is a critical parameter that is adjusted to achieve the desired retention time and resolution. For example, a mobile phase of purified water and acetonitrile in a 60:40 v/v ratio has been successfully used. unesp.brscielo.br Another method employed a mixture of phosphate (B84403) buffer (pH 6.8) and methanol in a 5:2 v/v ratio. bioline.org.br

pH Optimization: The pH of the mobile phase plays a significant role in the chromatography of ionizable compounds like cefazolin. The optimal pH is often determined by considering the pKa of the analyte and the stability of the stationary phase. For cefazolin, analyses are often performed in a pH range of 7 to 9. unesp.br For instance, a mobile phase adjusted to pH 8 with triethylamine (B128534) has been shown to provide good peak symmetry and a rapid analysis time. unesp.brscielo.br

Detection Wavelengths: Cefazolin exhibits UV absorbance, making UV detection a common choice for HPLC analysis. The selection of the detection wavelength is based on the UV spectrum of cefazolin to ensure maximum sensitivity. Commonly used detection wavelengths for cefazolin analysis are 254 nm and 270 nm. bioline.org.brunesp.brscielo.br In some methods, a photodiode array (PDA) detector is used, which allows for the monitoring of the analyte at multiple wavelengths simultaneously. researchgate.net

Interactive Data Table: HPLC Method Parameters for Cefazolin Analysis

| Parameter | Example 1 | Example 2 | Example 3 |

| Column | Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) unesp.brscielo.br | SS Wakosil II-C18 (250 mm × 4.6 mm i.d., 5 µm) bioline.org.br | LiChrosorb RP8-5 (250mm×4.6mm) nih.gov |

| Mobile Phase | Purified water: acetonitrile (60:40 v/v), pH 8 with triethylamine unesp.brscielo.br | Phosphate buffer (pH 6.8): methanol (5:2 v/v) bioline.org.br | CH3CN:H2O:0.5M KH2PO4 (100:894:6, v/v) nih.gov |

| Flow Rate | 0.5 mL/min unesp.brscielo.br | 1.0 mL/min bioline.org.br | 1.5 mL/min nih.gov |

| Detection Wavelength | 270 nm unesp.brscielo.br | 254 nm bioline.org.br | 272 nm nih.gov |

| Retention Time | 3.6 min unesp.brscielo.br | 5.67 min bioline.org.br | Not Specified |

To ensure that an HPLC method is suitable for its intended purpose, it must be validated according to ICH guidelines. This involves the evaluation of several key parameters.

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte. Linearity is typically determined by constructing a calibration curve over a specified concentration range. For cefazolin, linear ranges of 30-80 µg/mL and 1-100 µg/mL have been reported with high correlation coefficients (r² > 0.999). unesp.brscielo.brresearchgate.net

Precision: Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For cefazolin HPLC methods, intra-day and inter-day precision values are typically low, indicating good reproducibility. nih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovery is calculated. For cefazolin, recovery rates are generally within the range of 96-105%. researchgate.net

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For cefazolin, reported LOD and LOQ values can be as low as 0.1 µg/mL and 0.2 µg/mL, respectively. bioline.org.brresearchgate.net

Robustness: Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be evaluated by varying parameters such as the flow rate, mobile phase composition, and column brand. unesp.br

Interactive Data Table: Validation Parameters for Cefazolin HPLC Methods

| Validation Parameter | Reported Value/Range |

| Linearity Range | 1-150 µg/mL researchgate.net |

| Correlation Coefficient (r²) | > 0.999 unesp.brscielo.brresearchgate.net |

| Precision (RSD) | Intra-day: 0.172%, Inter-day: 0.199% researchgate.net |

| Accuracy (Recovery) | 96-105% researchgate.net |

| Limit of Detection (LOD) | 0.01-0.1 µg/mL bioline.org.brresearchgate.net |

| Limit of Quantitation (LOQ) | 0.03-0.2 µg/mL bioline.org.brresearchgate.net |

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simpler and more cost-effective alternative to HPLC for the quantification of cefazolin, especially in quality control settings.

UV-Spectrophotometry for Cefazolin Quantification

UV-spectrophotometry is based on the principle that cefazolin absorbs light in the ultraviolet region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law.

A simple, fast, and reproducible UV spectrophotometric method has been developed and validated for the quantification of cefazolin sodium in powder for injectable solution. scispace.comresearchgate.net The method involves measuring the absorbance of a cefazolin solution at its wavelength of maximum absorption (λmax). The λmax of cefazolin can vary slightly depending on the solvent used. For instance, in water, the λmax is around 271 nm, while in methanol it is 273 nm. scispace.comsapub.org In acidic medium, the λmax is observed at 267 nm, and in basic medium, it shifts to 285 nm. scispace.comsapub.org

For quantitative analysis, a calibration curve is constructed by plotting the absorbance versus the concentration of standard solutions. A linear relationship is typically observed over a specific concentration range, for example, 8 to 28 µg/mL, with a high correlation coefficient (0.9999). scispace.comsapub.org The method has been validated for specificity, precision, accuracy, and robustness, demonstrating its suitability for routine quality control analysis. scispace.comresearchgate.net A stability-indicating UV spectrophotometric assay has also been developed, which utilizes a reaction with hydroxylamine (B1172632) to differentiate the intact drug from its degradation products. nih.gov

Interactive Data Table: UV-Spectrophotometric Method Parameters for Cefazolin Quantification

| Parameter | Value/Range |

| Wavelength of Maximum Absorption (λmax) | 270-271 nm (in water) scispace.comsapub.org |

| Linearity Range | 8-28 µg/mL scispace.comsapub.org |

| Correlation Coefficient (r²) | 0.9999 scispace.comsapub.org |

| Precision (RSD) | 0.32% (repeatability) scispace.com |

| Solvent | Purified water scispace.comsapub.org |

Fourier-Transform Infrared (FT-IR) Spectrophotometry for Quantification

Fourier-Transform Infrared (FT-IR) spectrophotometry has been established as a green, cost-effective, and rapid method for the quantification of sodium cefazolin in lyophilized powder form. nih.govresearchgate.net This technique is widely utilized in the pharmaceutical industry for its simplicity, precision, and accuracy in identifying and quantifying active pharmaceutical ingredients. nih.govresearchgate.net

A validated FT-IR transmission spectrophotometry method has been developed for this purpose, demonstrating high selectivity and linearity. nih.govresearchgate.net The method proved to be linear over a concentration range of 0.4–1.7 mg, with a correlation coefficient of 0.999. nih.govresearchgate.net The limits of detection and quantification were determined to be 0.017 mg and 0.052 mg, respectively. nih.govresearchgate.net The robustness of the method was confirmed by making deliberate changes to parameters such as analysis time, pressure, and the brand of potassium bromide used for pellet preparation, with no significant impact on the results. nih.gov

The FT-IR spectrum of cefazolin sodium exhibits characteristic absorption bands that are used for its identification and quantification. Key spectral features include stretching bands of the N-H group observed around 3419 cm⁻¹ and 3282 cm⁻¹, and =C-H stretching at 3229 cm⁻¹ and 3056 cm⁻¹. researchgate.net The spectrum also shows a prominent C=O stretching band of the carboxylate group at 1761 cm⁻¹, an amide C=O stretch at approximately 1671 cm⁻¹, and aromatic C=C stretching bands at 1600, 1540, and 1490 cm⁻¹. researchgate.net The bands at 1600 and 1386 cm⁻¹ are also attributed to the stretching of the carboxylate (COO⁻) group. researchgate.net

Mass Spectrometry for Structural Elucidation of Degradation Products

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is an indispensable tool for the structural elucidation of cefazolin degradation products. nih.govnih.govresearchgate.net This powerful technique allows for the determination of the molecular weights of impurities and the study of their fragmentation patterns, which provides critical information for identifying their chemical structures. nih.govresearchgate.net

In forced degradation studies of cefazolin sodium, LC-MS has been instrumental in identifying various degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, and photolysis. researchgate.netnih.gov For instance, the ESI mass spectrum of a significant degradation product, Impurity-II, revealed a deprotonated molecular ion peak at m/z 339, which is 137 atomic mass units less than that of cefazolin sodium, indicating the loss of the 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) moiety. nih.gov Further fragmentation of this ion in MS/MS experiments provides detailed structural information. nih.gov

The use of high-resolution mass spectrometry (HRMS) offers even greater accuracy in mass measurements, enabling the determination of elemental compositions of degradation products and facilitating their unambiguous identification. researchgate.net

Isolation and Characterization of Cefazolin Degradation Impurities

The isolation and characterization of degradation impurities are mandated by regulatory authorities to ensure the safety and quality of drug substances. nih.gov Any unknown impurity present at a level of more than 0.1% must be identified and characterized. nih.gov

Identification of Unknown Impurities using Advanced Analytical Techniques

The identification of unknown impurities in cefazolin sodium involves a combination of chromatographic and spectroscopic techniques. Gradient reversed-phase high-performance liquid chromatography (HPLC) is first used to detect and separate the impurities. nih.govnih.govresearchgate.net These isolated impurities are then subjected to a battery of advanced analytical techniques for structural characterization, including LC-MS, LC-MS/MS, one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, and FT-IR. nih.govnih.govresearchgate.net

In one study, two previously unreported impurities, designated as Impurity-I and Impurity-II, were detected in a cefazolin sodium bulk drug substance. nih.govnih.govresearchgate.net These were isolated using preparative HPLC. nih.govnih.govresearchgate.net Subsequent analysis using the aforementioned spectroscopic techniques led to their characterization as N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity-I) and 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II). nih.govnih.govresearchgate.net The structures were unequivocally confirmed by co-injecting the isolated impurities with the bulk drug substance in HPLC to verify their retention times. nih.govnih.gov

The FT-IR spectrum of Impurity-I, for example, showed a characteristic NH stretching band at 3364 cm⁻¹, amide-I and amide-II bands at 1689 cm⁻¹ and 1552 cm⁻¹ respectively, and a broad band around 3300 cm⁻¹ indicative of a hydroxyl group. nih.gov Notably, the absence of a β-lactam carbonyl stretching band confirmed the degradation of this core structure. nih.gov

Proposed Fragmentation Pathways and Structural Analysis of Byproducts

The structural analysis of degradation byproducts is greatly aided by examining their fragmentation pathways in tandem mass spectrometry (MS/MS). nih.gov By analyzing the fragment ions produced, it is possible to deduce the structure of the parent impurity and propose a mechanism for its formation.

For Impurity-I, the MS/MS spectrum of the deprotonated molecular ion [M-H]⁻ at m/z 214 showed product ions at m/z 168, 112, and 69. nih.gov The ion at m/z 168 corresponds to the dehydrated product of Impurity-I. nih.gov The base peak at m/z 112 is formed by the elimination of carbon monoxide followed by rearrangement, and the fragment at m/z 69 is attributed to the tetrazol-1-ide moiety. nih.gov These fragments provide strong evidence for the proposed structure of Impurity-I. nih.gov

The proposed degradation pathway for the formation of Impurity-I involves the initial acid hydrolysis of cefazolin to cefazoloic acid. nih.gov This is followed by the formation of a lactone, which then undergoes decarboxylation and bond migration, ultimately expelling the cephem nucleus to yield Impurity-I. nih.gov

For Impurity-II, the MS/MS fragmentation of the deprotonated molecular ion at m/z 339 yielded major product ions at m/z 298, 185, and 100. nih.gov The proposed pathway for its formation under basic conditions involves a hydroxyl group attacking the carbonyl carbon of the β-lactam ring. nih.gov Subsequent bond migration leads to the expulsion of the MMTD moiety, resulting in the formation of Impurity-II. nih.gov

Table of Identified Cefazolin Degradation Impurities

| Impurity Name | Chemical Name | Formation Condition |

| Impurity-I | N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide | Acidic and Photolytic Degradation nih.gov |

| Impurity-II | 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid | Base Degradation nih.gov |

| 7-epimer of cefazolin | (6R,7S)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | Stress Degradation nih.gov |

| 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) | 5-methyl-1,3,4-thiadiazole-2-thiol | Stress Degradation nih.gov |

| Cefazolin lactone | (6R,7R)-3-{[-(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lactone | Stress Degradation nih.gov |

| Cefazoloic acid | (6R,7R)-7-amino-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | Acid Hydrolysis nih.gov |

Environmental Fate and Chemical Degradation Studies

Photodegradation of Sodium Cefazolin (B47455) in Aqueous Environments

Photodegradation is a significant pathway for the elimination of pharmaceuticals like sodium cefazolin from surface waters. This process involves the transformation of the parent compound into other molecules through the action of light.

The photodegradation of sodium cefazolin in aquatic environments can occur through two primary mechanisms: direct and indirect photolysis.

Direct photolysis involves the direct absorption of photons by the cefazolin molecule, leading to its excitation and subsequent chemical transformation. Studies have shown that cefazolin is susceptible to direct photolysis, with a relatively short half-life (t1/2) of 0.7 hours under certain experimental conditions. nih.gov This rapid degradation suggests that direct light exposure is a major route for its removal in sunlit surface waters.

The kinetics of photodegradation are often described by a pseudo-first-order model. The following table summarizes the photolysis kinetics for cefazolin.

| Photolysis Type | Half-life (t1/2) | Key Findings |

| Direct Photolysis | 0.7 hours nih.gov | The primary degradation pathway for cefazolin in aqueous environments. nih.gov |

| Indirect Photolysis | Slower than direct photolysis | Contributes to the overall degradation, influenced by water matrix components. nih.gov |

Several environmental factors can significantly influence the rate and extent of sodium cefazolin's phototransformation in water.

pH: The pH of the water can affect the chemical form of cefazolin and the speciation of other water constituents, thereby influencing photodegradation rates. For instance, acidic conditions (pH 3.5) combined with UV light exposure have been used to accelerate the formation of certain degradation products. nih.govsemanticscholar.org

Dissolved Organic Matter (DOM): DOM, such as humic acids, can act as a photosensitizer, promoting indirect photolysis. researchgate.net Conversely, it can also act as a light screen, reducing the penetration of UV radiation and thus inhibiting direct photolysis. The net effect of DOM depends on its concentration and character.

Light Intensity: As a light-driven process, the rate of photodegradation is directly related to the intensity of the light source. umsha.ac.ir Studies have shown that long-term exposure to UV light leads to significant degradation of cefazolin. researchgate.netnih.gov

The following table outlines the influence of these environmental factors on cefazolin's phototransformation.

| Environmental Factor | Effect on Phototransformation |

| pH | Can accelerate the formation of specific degradation products under acidic conditions. nih.govsemanticscholar.org |

| Bicarbonate (HCO₃⁻) | Can enhance indirect photolysis of related cephalosporins. nih.gov |

| Dissolved Organic Matter (DOM) | Can either promote indirect photolysis or inhibit direct photolysis by acting as a light screen. researchgate.net |

| Light Intensity | Higher light intensity leads to faster degradation. researchgate.netnih.gov |

The photodegradation of sodium cefazolin results in the formation of several byproducts. The identification of these transformation products is crucial as they may retain antibacterial activity or exhibit their own toxicity.

Forced degradation studies involving UV light have led to the identification of several impurities. nih.govsemanticscholar.org One such impurity, characterized as N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity-I) , was observed to form under both acidic and photolytic stress conditions. nih.govresearchgate.netresearchgate.net Another degradation product formed under basic conditions is 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II) . nih.govresearchgate.netresearchgate.net Other identified degradation products include the 7-epimer of cefazolin , 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) , cefazolin lactone , and cefazoloic acid . nih.govsemanticscholar.org

The table below lists some of the identified photodegradation byproducts of sodium cefazolin.

| Degradation Byproduct | Method of Identification |

| N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity-I) | LC-MS, LC-MS/MS, 1D NMR, 2D NMR, FT-IR nih.govresearchgate.netresearchgate.net |

| 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II) | LC-MS, LC-MS/MS, 1D NMR, 2D NMR, FT-IR nih.govresearchgate.netresearchgate.net |

| 7-epimer of cefazolin | HPLC nih.govsemanticscholar.org |

| 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) | HPLC nih.govsemanticscholar.org |

| Cefazolin lactone | HPLC nih.govsemanticscholar.org |

| Cefazoloic acid | HPLC nih.govsemanticscholar.org |

Degradation by Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov These processes are considered highly effective for the degradation of recalcitrant compounds like antibiotics. tandfonline.comnih.gov

Recent research has focused on the use of novel materials to catalyze the degradation of sodium cefazolin through AOPs.

Fe(VI)-Clay: A novel composite material prepared from potassium ferrate and montmorillonite, known as Fe(VI)-clay, has shown high efficiency in degrading cefazolin. nih.gov The degradation mechanism primarily involves the cleavage of the β-lactam, thiadiazole, tetrazole, and dihydrothiazine rings. nih.gov

TiO₂ Nanoparticles: Titanium dioxide (TiO₂) nanoparticles are widely used as photocatalysts. Under UV and sunlight irradiation, TiO₂ suspensions can effectively degrade cefazolin. researchgate.netdeswater.com The efficiency can be further enhanced by doping TiO₂ with nitrogen (N-doped TiO₂), which exhibits higher photocatalytic activity compared to undoped TiO₂. researchgate.net The degradation involves the attack of hydroxyl radicals on the various rings of the cefazolin molecule. researchgate.net

ZnO: While not as extensively studied for cefazolin specifically, zinc oxide (ZnO) is another semiconductor photocatalyst known to be effective in the degradation of other antibiotics and organic pollutants through similar mechanisms as TiO₂.

The following table summarizes the performance of these novel materials in the degradation of cefazolin.

| Catalytic Material | Degradation Efficiency | Light Source |

| Fe(VI)-Clay | 89.84% in 137 min nih.gov | Not applicable (chemical oxidation) |

| N-doped TiO₂ | 76% in 50 min researchgate.net | UV irradiation |

| N-doped TiO₂ | 80% in 30 min researchgate.net | Sunlight irradiation |

| TiO₂/UVC | 99% in 120 min deswater.com | UVC (250 nm) |

| TiO₂/Solar | 84% in 120 min deswater.com | Natural solar light |

The efficiency of AOPs is influenced by various operational parameters, and the degradation often follows pseudo-first-order kinetics. eeer.org

For the degradation of cefazolin using Fe(VI)-clay , optimal conditions were determined to be a pH of 5.16 and a catalyst dosage of 0.79 g/L, achieving a removal efficiency of 89.84% in 137 minutes. nih.gov

In the case of photocatalytic degradation using TiO₂ , the reaction is influenced by the initial concentration of cefazolin and the light source. deswater.com Studies have shown that N-doped TiO₂ is more effective than undoped TiO₂, with significant degradation achieved under both UV and sunlight irradiation. researchgate.net The degradation mechanism involves the cleavage of the β-lactam, thiadiazole, tetrazole, and dihydrothiazine rings by hydroxyl radicals. nih.govresearchgate.net Further reactions lead to the formation of smaller species such as sulfate (B86663) (SO₄²⁻), nitrate (B79036) (NO₃⁻), and ammonium (B1175870) (NH₄⁺). researchgate.net

The optimization of these processes is crucial for their practical application in water and wastewater treatment to ensure the complete mineralization of the antibiotic and its byproducts.

Elucidation of Degradation Pathways and Mechanisms (e.g., Cleavage of β-Lactam, Thiadiazole, Tetrazole, Dihydrothiazine Rings)

The degradation of sodium cefazolin proceeds through several key pathways, largely dictated by the surrounding chemical environment. The principal mechanisms involve the cleavage of the β-lactam, thiadiazole, and dihydrothiazine rings.